1-Benzoyl-3-phenyl-1,2,4-triazole
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Overview
Description
1-Benzoyl-3-phenyl-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-phenyl-1,2,4-triazole can be synthesized through several methods. One common approach involves the oxidation of 3-benzyl-1,2,4-triazoles . The Beckmann rearrangement of the oximes of 1-phenyl-3-benzoyl-1,2,4-triazole is another method used to prepare this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-phenyl-1,2,4-triazole undergoes various chemical reactions, including hydrolysis and oxidation. For instance, the neutral hydrolysis of this compound in aqueous solutions has been studied extensively .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of various intermediate compounds, while oxidation typically results in the formation of the desired triazole derivative.
Scientific Research Applications
1-Benzoyl-3-phenyl-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Benzoyl-3-phenyl-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. For instance, the compound’s hydrolysis in aqueous solutions involves interactions with water molecules and added alcohols, affecting the rate of reaction . The exact molecular pathways and targets can vary depending on the specific application and conditions.
Comparison with Similar Compounds
1-Benzoyl-3-phenyl-1,2,4-triazole can be compared with other triazole derivatives:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical and biological properties.
1,2,4-Triazoles: Other derivatives in this category, such as 1-phenyl-3-hydroxy-1,2,4-triazole, share some similarities but also have unique properties and applications.
Uniqueness: this compound stands out due to its specific structural features and the resulting chemical reactivity and biological activities
Properties
CAS No. |
79746-00-2 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
phenyl-(3-phenyl-1,2,4-triazol-1-yl)methanone |
InChI |
InChI=1S/C15H11N3O/c19-15(13-9-5-2-6-10-13)18-11-16-14(17-18)12-7-3-1-4-8-12/h1-11H |
InChI Key |
RWZKIUVDWMAQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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